molecular formula C26H19ClN2O5S B10951851 Ethyl 4-(biphenyl-4-yl)-2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-(biphenyl-4-yl)-2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B10951851
M. Wt: 507.0 g/mol
InChI Key: APMORMFFXGSSET-UHFFFAOYSA-N
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Description

Ethyl 4-(biphenyl-4-yl)-2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(biphenyl-4-yl)-2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Thiophene Ring Formation: The thiophene ring can be constructed using a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction of a chlorobenzene derivative.

    Final Coupling: The final step involves coupling the biphenyl, thiophene, and nitrophenyl groups through an amide bond formation using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(biphenyl-4-yl)-2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-(biphenyl-4-yl)-2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(biphenyl-4-yl)-2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The biphenyl and thiophene groups may interact with enzyme active sites or receptor binding sites, leading to modulation of biological pathways. The nitrophenyl group may contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(biphenyl-4-yl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate
  • Ethyl 4-(biphenyl-4-yl)-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Comparison

Ethyl 4-(biphenyl-4-yl)-2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate is unique due to the presence of both chloro and nitro groups on the phenyl ring, which may enhance its reactivity and binding properties compared to similar compounds with only one of these substituents.

Properties

Molecular Formula

C26H19ClN2O5S

Molecular Weight

507.0 g/mol

IUPAC Name

ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-(4-phenylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C26H19ClN2O5S/c1-2-34-26(31)23-21(18-10-8-17(9-11-18)16-6-4-3-5-7-16)15-35-25(23)28-24(30)20-13-12-19(29(32)33)14-22(20)27/h3-15H,2H2,1H3,(H,28,30)

InChI Key

APMORMFFXGSSET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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